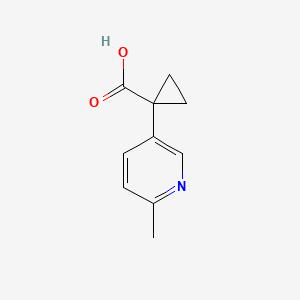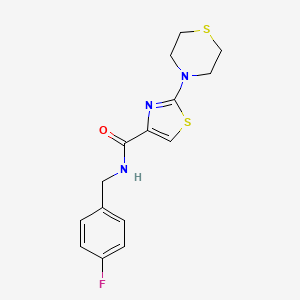
C15H16FN3OS2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by its unique structure, which includes a fluorophenyl group, a thiazole ring, and a thiazolidine ring. It has a molecular weight of 337.44 g/mol .
Métodos De Preparación
The synthesis of C15H16FN3OS2 involves several steps, starting with the preparation of the thiazole and thiazolidine rings. The synthetic route typically includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a fluorophenyl compound with a thioamide under specific conditions.
Formation of the Thiazolidine Ring: The thiazolidine ring is formed by reacting a thioamide with an amine.
Coupling Reaction: The final step involves coupling the thiazole and thiazolidine rings through a carbonyl group to form the desired compound.
Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts .
Análisis De Reacciones Químicas
C15H16FN3OS2: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
C15H16FN3OS2: has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes .
Mecanismo De Acción
The mechanism of action of C15H16FN3OS2 involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparación Con Compuestos Similares
C15H16FN3OS2: can be compared with other similar compounds, such as:
(3-{[5-(4-chlorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}-1,3-thiazolidin-2-yl)methanamine: This compound has a similar structure but with a chlorophenyl group instead of a fluorophenyl group.
(3-{[5-(4-bromophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}-1,3-thiazolidin-2-yl)methanamine: This compound has a bromophenyl group instead of a fluorophenyl group.
The uniqueness of This compound lies in its specific fluorophenyl group, which can influence its chemical reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C15H16FN3OS2 |
|---|---|
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
N-[(4-fluorophenyl)methyl]-2-thiomorpholin-4-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C15H16FN3OS2/c16-12-3-1-11(2-4-12)9-17-14(20)13-10-22-15(18-13)19-5-7-21-8-6-19/h1-4,10H,5-9H2,(H,17,20) |
Clave InChI |
RRSXRAHLPJTGQC-UHFFFAOYSA-N |
SMILES canónico |
C1CSCCN1C2=NC(=CS2)C(=O)NCC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


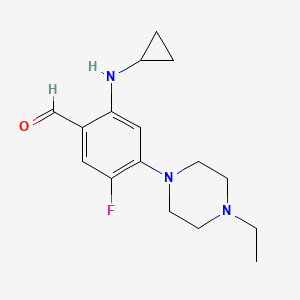
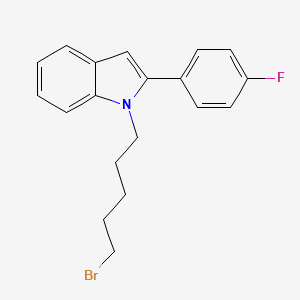
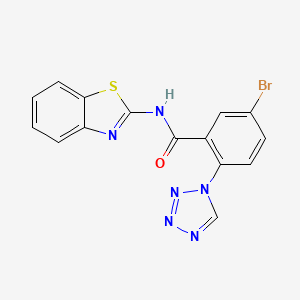
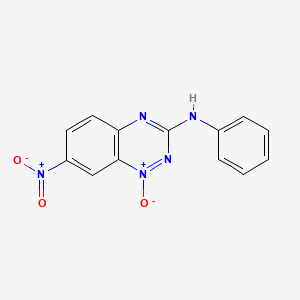

![N-[(2S)-1,3-Dihydroxynonan-2-yl]-3-methylbutanamide](/img/structure/B12619256.png)
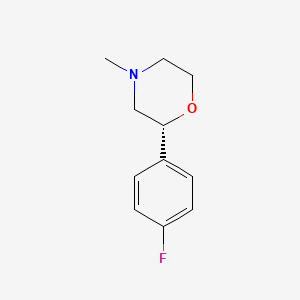
![5-[Benzyl(methyl)amino]-1-(4-fluorophenyl)pent-1-en-3-one](/img/structure/B12619267.png)
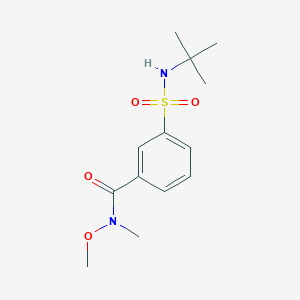
![5-[Methyl(methylsulfonyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B12619278.png)
![5-ethyl-N-[(2S)-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}-1-oxobutan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B12619284.png)
![4-Nitro-2-[(pent-4-yn-1-yl)oxy]aniline](/img/structure/B12619291.png)
